Ethyl 4-{3-[4-(2-hydroxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate
Overview
Description
Ethyl 4-{3-[4-(2-hydroxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate is a complex organic compound that features a piperazine ring, a pyrrolidinone moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{3-[4-(2-hydroxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{3-[4-(2-hydroxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Ethyl 4-{3-[4-(2-hydroxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-{3-[4-(2-hydroxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity . The compound may also inhibit specific enzymes or proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
- Indole derivatives
- 4-Hydroxy-2-quinolones
Uniqueness
Ethyl 4-{3-[4-(2-hydroxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate is unique due to its specific combination of functional groups and structural features. The presence of both piperazine and pyrrolidinone moieties within the same molecule provides a unique scaffold for drug development and other applications .
Properties
IUPAC Name |
ethyl 4-[3-[4-(2-hydroxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-2-31-23(30)16-7-9-17(10-8-16)26-21(28)15-19(22(26)29)25-13-11-24(12-14-25)18-5-3-4-6-20(18)27/h3-10,19,27H,2,11-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJGIIYVZRNNIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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